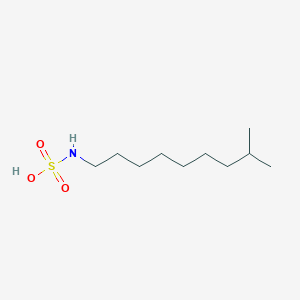
cis-Trihomoaconitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-trihomoaconitic acid is a tricarboxylic acid that consists of hex-1-ene having three carboxy groups located at positions 1, 2 and 6 (the Z-geoisomer). It is a conjugate acid of a cis-trihomoaconitate(3-).
Aplicaciones Científicas De Investigación
Renewable Unsaturated Polyesters from Muconic Acid
Muconic acid, closely related to cis-Trihomoaconitic acid, has been incorporated into polyesters using a series of polymers like poly(ethylene succinate) and poly(butylene succinate). This incorporation leads to polymers with altered thermal properties, demonstrating the utility of muconic acid in modifying the properties of polymeric materials (Rorrer et al., 2016).
Bio-based Nylon Production
cis,cis-Muconic acid, through a series of biological and chemical transformations, can be converted into adipic acid. This process is significant in the manufacturing of nylon-6,6, a major industrial application, showing the potential of muconic acid derivatives in sustainable production of commercial polymers (Vardon et al., 2016).
Microbial Production Strategies
Recent advances in microbial production of cis,cis-Muconic acid (MA) highlight its role as a valuable chemical used in polymers and drugs. The paper discusses the engineering of metabolic pathways in microorganisms to enhance the yield of microbial MA production, emphasizing its potential as a bio-based chemical (Choi et al., 2020).
Coculture Engineering for Muconic Acid Production
Engineering microbial cocultures has been explored for the production of muconic acid from glycerol. This study demonstrates the viability of using coculture systems for converting single carbon sources to value-added products like muconic acid, indicating the potential of such systems in industrial biotechnology (Zhang et al., 2015).
Metabolic Engineering for Muconic Acid and its Precursors
The paper discusses the creation of a novel microbial platform for the production of MA and its precursor salicylic acid, demonstrating the feasibility of bio-based production of these valuable chemicals (Lin et al., 2014).
Reactive Extraction of cis,cis-Muconic Acid
The study explores the reactive extraction of cis,cis-Muconic acid from aqueous solutions, an important step in the recovery of carboxylic acids used in biodegradable polymers, agrochemicals, and food industry. This research provides insights into the effective recovery methods for such bio-based acids (Demir et al., 2021).
Propiedades
Nombre del producto |
cis-Trihomoaconitic acid |
|---|---|
Fórmula molecular |
C9H12O6 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
(Z)-hex-1-ene-1,2,6-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-2-1-3-6(9(14)15)5-8(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)/b6-5- |
Clave InChI |
NGULBISQWGMRGK-WAYWQWQTSA-N |
SMILES isomérico |
C(CCC(=O)O)C/C(=C/C(=O)O)/C(=O)O |
SMILES canónico |
C(CCC(=O)O)CC(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Mono-[123I]Iodohypericin](/img/structure/B1262460.png)


![1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262466.png)
![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)

![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)

![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)